![molecular formula C12H18O8 B12299402 Osmundalin CAS No. 54835-71-1](/img/structure/B12299402.png)
Osmundalin
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Overview
Description
Osmundalin is a glucoside of osmundalactone, isolated from the royal fern, Osmunda japonica . It is a structural derivative of carbohydrates and belongs to the class of organooxygen compounds . This compound has been studied for its ability to stimulate receptor cells, particularly in the medial sensilla styloconica of Bombyx mori .
Preparation Methods
Osmundalin can be synthesized from its aglycone, osmundalactone. The synthesis involves the use of 3-triethylsiloxy-1-propyne and (S)-1-methyl-2-oxoethyl benzoate, which is derived from 2,3-O-cyclohexylidene-D-glyceraldehyde . The reaction conditions and specific steps for the synthesis are detailed in the literature, but generally involve multiple steps of organic synthesis to achieve the final product.
Chemical Reactions Analysis
Osmundalin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemical Structure and Isolation
Osmundalin is characterized as a hydroxypentenolide glucoside. Its structure was elucidated through various spectroscopic methods, including NMR and mass spectrometry. The aglycone of this compound, known as osmundalactone, has also been synthesized and studied for its biological properties .
Antimicrobial Activity
This compound has shown significant antibacterial effects against various strains of bacteria. In a study evaluating the antibacterial properties of compounds isolated from Tapinella atrotomentosa, this compound was found to exhibit notable activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multiresistant Acinetobacter baumannii .
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Methicillin-resistant Staphylococcus aureus | 32 µg/mL |
Escherichia coli (ESBL-producing) | 16 µg/mL |
Acinetobacter baumannii | 8 µg/mL |
Antioxidant Properties
This compound exhibits antioxidant activity, which is crucial for combating oxidative stress in biological systems. In comparative studies, this compound demonstrated lower antioxidant activity than some other compounds but still showed potential benefits in reducing oxidative damage.
Table 2: ORAC Antioxidant Activity of this compound
Compound | ORAC Antioxidant Activity (mmol TE/g) |
---|---|
This compound | 3.85 ± 0.34 |
Ascorbic Acid | 6.97 ± 0.01 |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of this compound. Specifically, (−)-epi-osmundalactone, a derivative of this compound, exhibited significant anti-inflammatory effects in RAW264.7 macrophage cells. This suggests its potential application in treating inflammatory diseases .
Table 3: Anti-inflammatory Activity of this compound Derivatives
Compound | Inhibition Percentage (%) at 50 µM |
---|---|
(−)-epi-osmundalactone | 78% |
Angiopteroside | 45% |
Potential Anticancer Applications
Emerging research indicates that this compound may possess anticancer properties. It has been suggested that derivatives of this compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction in specific cancer cell lines . Further studies are required to validate these findings in vivo.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing its effectiveness against a panel of resistant bacterial strains. The results indicated that this compound could be developed into a natural antibiotic alternative due to its potent activity against resistant strains .
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies demonstrated that (−)-epi-osmundalactone significantly reduced pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS). This finding supports the hypothesis that this compound could be beneficial in managing inflammatory conditions such as arthritis or colitis .
Mechanism of Action
The mechanism of action of osmundalin involves its interaction with receptor cells. . This interaction leads to the elicitation of impulses from the deterrent cell, which is associated with deterrency. The molecular targets and pathways involved in this process are still being studied, but it is clear that this compound plays a significant role in modulating cellular responses.
Comparison with Similar Compounds
Osmundalin is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include other glycosides and lactones, such as osmundalactone and other carbohydrate derivatives . This compound’s ability to stimulate receptor cells in insects sets it apart from other glycosides, making it a valuable compound for research in insect physiology and behavior .
Properties
CAS No. |
54835-71-1 |
---|---|
Molecular Formula |
C12H18O8 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C12H18O8/c1-5-6(2-3-8(14)18-5)19-12-11(17)10(16)9(15)7(4-13)20-12/h2-3,5-7,9-13,15-17H,4H2,1H3 |
InChI Key |
KZOPXYPPFZYEHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C=CC(=O)O1)OC2C(C(C(C(O2)CO)O)O)O |
melting_point |
172.5 - 173.5 °C |
physical_description |
Solid |
Origin of Product |
United States |
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